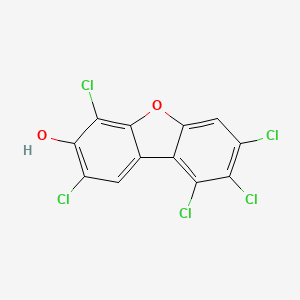

2,4,7,8,9-Pentachloro-3-dibenzofuranol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-hydroxy-1,2,3,6,8-pentachlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 3 and chloro groups at positions 2, 4, 7, 8 and 9 respectively. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Stimulating Fecal Excretion and Reducing Toxicity

- Activated charcoal beads can stimulate the fecal excretion of PenCDF in rats and significantly suppress the liver hypertrophy and thymus atrophy caused by PenCDF (Yoshimura et al., 1986).

Environmental Occurrence and Identification

- PenCDF is a hazardous compound identified in environmental samples, including PCBs and chlorophenols. It's recognized in fly ash and other incineration products and was a contaminant in the Yusho disease outbreak in Japan (Rappe et al., 1981).

Inductive Effects on Hepatic Enzymes

- Various PenCDF congeners show different degrees of induction of hepatic enzymes like aryl hydrocarbon hydroxylase in rats. The acute toxicity of PenCDF congeners correlates with their inducibility but not with hepatic distribution (Yoshihara et al., 1981).

Toxic Equivalency Factors for Risk Assessment

- PenCDFs are considered in deriving toxic equivalency factors (TEFs) for human and wildlife risk assessment, indicating their significant role in environmental health studies (van den Berg et al., 1998).

Distribution and Absorption

- PenCDF's distribution and absorption in biological systems have been studied, such as its octanol-water partition coefficients and correlation with dermal absorption (Jackson et al., 1993).

Detoxification and Dechlorination

- Studies on the dechlorination and detoxification of PenCDF congeners, like 1,2,3,4,7,8-hexachlorodibenzofuran, by specific bacterial strains highlight the potential for bioremediation of environmental contaminants (Liu & Fennell, 2008).

properties

CAS RN |

166892-31-5 |

|---|---|

Product Name |

2,4,7,8,9-Pentachloro-3-dibenzofuranol |

Molecular Formula |

C12H3Cl5O2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2,4,7,8,9-pentachlorodibenzofuran-3-ol |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-2-6-7(9(16)8(4)15)3-1-5(14)11(18)10(17)12(3)19-6/h1-2,18H |

InChI Key |

DLGPRCXDKCFDCG-UHFFFAOYSA-N |

SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)O)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)O)Cl)Cl)Cl)Cl |

Other CAS RN |

166892-31-5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)

![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)

![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)